molecular formula C26H24FN3O B2745523 1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847395-25-9

1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2745523
CAS No.: 847395-25-9
M. Wt: 413.496
InChI Key: VERQDDDUEODWKX-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidin-2-one core with benzimidazole and fluorobenzyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the benzimidazole intermediate.

    Formation of the pyrrolidin-2-one ring: This can be accomplished through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final coupling: The final step involves coupling the 2,5-dimethylphenyl group with the pyrrolidin-2-one intermediate under appropriate conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.

    Cyclization: The compound can participate in cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2,5-dimethylphenyl)pyrrolidin-3-yl]methylamine: This compound shares a similar pyrrolidin-2-one core but lacks the benzimidazole and fluorobenzyl groups, making it less complex and potentially less versatile.

    (E)-1-{5-Bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(2,5-dimethylphenyl)methanimine: This compound features a similar fluorobenzyl group but differs in the overall structure and functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its diverse applications and potential for further research.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-11-12-18(2)24(13-17)29-16-20(14-25(29)31)26-28-22-9-5-6-10-23(22)30(26)15-19-7-3-4-8-21(19)27/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERQDDDUEODWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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